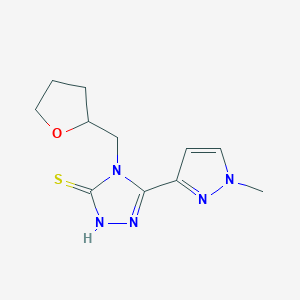

5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Description

The compound 5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic molecule featuring a 1,2,4-triazole core substituted with a 1-methylpyrazole moiety at position 5 and a tetrahydrofuran-2-ylmethyl group at position 2. The thiol (-SH) group at position 3 enhances its reactivity, making it a candidate for diverse applications, including medicinal chemistry and materials science. Its synthesis likely involves condensation reactions or alkylation of precursor triazoles, similar to methods described for structurally related compounds .

Properties

IUPAC Name |

3-(1-methylpyrazol-3-yl)-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5OS/c1-15-5-4-9(14-15)10-12-13-11(18)16(10)7-8-3-2-6-17-8/h4-5,8H,2-3,6-7H2,1H3,(H,13,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUCIDFJMLSJSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=NNC(=S)N2CC3CCCO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrazole Ring: Starting with a suitable precursor, such as an α,β-unsaturated ketone, the pyrazole ring can be formed through a cyclization reaction with hydrazine derivatives.

Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a tetrahydrofuran derivative.

Formation of the Triazole-Thiol Group: The final step involves the formation of the triazole ring through a cyclization reaction with a thiol group, often using a 1,3-dipolar cycloaddition reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: The pyrazole and triazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group might yield disulfides, while substitution reactions on the pyrazole ring could introduce various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : 265.33 g/mol

- CAS Number : 1005622-71-8

The structure includes a triazole ring, which is significant for its biological activity. Triazoles are known for their ability to form stable complexes with various biological targets.

Biological Activities

The compound exhibits a range of biological activities:

Antifungal Activity

Research indicates that derivatives of triazoles show significant antifungal properties. For instance, compounds with similar structures demonstrated effectiveness against fungal strains such as Aspergillus niger and Candida albicans .

Antimicrobial Properties

Triazoles are recognized for their broad-spectrum antimicrobial effects. Studies have shown that modifications in the triazole structure can lead to enhanced activity against various bacterial strains .

Anticancer Potential

5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol has been evaluated for its anticancer properties. In vitro studies suggest that it may inhibit the proliferation of cancer cells, particularly in breast cancer models .

Case Studies

Mechanism of Action

The mechanism of action of 5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Triazole Derivatives with Pyrazole Substituents

- 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol (Evidences 3, 15): Key Difference: Replaces the tetrahydrofuran (THF) group with a phenyl ring. Antiradical activity studies using DPPH assays showed moderate activity (IC₅₀ ~ 50–100 µM), suggesting that electron-donating substituents like THF may enhance radical scavenging . Synthesis: Achieved via alkylation of the triazole-thiol precursor, similar to the target compound but using benzyl halides instead of THF-derived reagents .

Schiff Base-Functionalized Triazoles

- 5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol (): Key Difference: Incorporates a nitro group and a Schiff base (imine) linkage. Schiff bases are known for metal chelation, which could expand applications in catalysis or antimicrobial agents, unlike the target compound’s non-chelating THF group .

Triazole-Thiols with Heterocyclic Substituents

Key Observations :

- Electron-Donating Groups : THF and methoxy groups (e.g., in Schiff base ligands) correlate with enhanced bioactivity, likely due to improved solubility or hydrogen-bonding interactions .

- Aromatic vs. Aliphatic Substituents : Phenyl and pyridyl groups () improve corrosion inhibition or antiradical activity but may reduce solubility compared to THF’s ether linkage.

Physicochemical Properties

Biological Activity

5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol (CAS No. 1005622-71-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, synthesis, and various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 265.33 g/mol. The presence of a triazole ring and a thiol group contributes significantly to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅N₅OS |

| Molecular Weight | 265.33 g/mol |

| CAS Number | 1005622-71-8 |

| Structure | Chemical Structure |

Synthesis

The synthesis of this compound typically involves the reaction of 1-methyl-1H-pyrazole with tetrahydrofuran derivatives in the presence of appropriate reagents to form the triazole-thiol structure. The detailed synthetic pathways have been documented in various studies, highlighting the efficiency and yield of different methods.

Antimicrobial Activity

Research indicates that compounds containing triazole-thiol moieties exhibit significant antimicrobial properties. In vitro studies have demonstrated that 5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol shows activity against a range of bacteria and fungi.

Case Study:

In a study evaluating various triazole derivatives, this compound displayed minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Candida albicans, suggesting its potential as an antifungal and antibacterial agent .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. Preliminary results indicate that it may inhibit the proliferation of cancer cell lines.

Table: Anticancer Activity Data

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 15.2 | |

| MCF7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 10.0 |

In these studies, structure-activity relationship (SAR) analyses revealed that modifications to the pyrazole and triazole rings significantly affect cytotoxicity.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression and microbial resistance. For instance, it has shown potential as an inhibitor of carbonic anhydrase (CA), which is implicated in tumor growth and metastasis.

Research Findings:

Inhibition assays indicated that this compound exhibits competitive inhibition against CA isoforms, with Ki values suggesting strong binding affinity .

Q & A

Basic: What are the optimal synthetic routes for this triazole-thiol derivative, and how are intermediates characterized?

Answer:

The synthesis typically involves multi-step reactions, starting with cyclocondensation of hydrazine derivatives with carbonyl compounds to form the triazole core. For example:

Step 1: Reacting tetrahydrofuran-2-ylmethylamine with a pyrazole-aldehyde derivative to form a Schiff base intermediate.

Step 2: Cyclization with thiourea or thioacetic acid under microwave irradiation (40–60°C, 2–4 hours) to introduce the thiol group .

Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Intermediates are characterized using:

- ¹H/¹³C-NMR (e.g., pyrazole proton signals at δ 7.2–7.8 ppm, tetrahydrofuran methylene at δ 3.5–4.0 ppm) .

- LC-MS for molecular ion confirmation (e.g., [M+H]+ ≈ 292 m/z) .

- Elemental analysis (C, H, N, S within ±0.3% of theoretical values) .

Basic: Which spectroscopic and chromatographic techniques are critical for structural elucidation?

Answer:

A combination of techniques ensures accurate structural confirmation:

| Technique | Key Data | Purpose |

|---|---|---|

| ¹H-NMR | Triazole C-H (δ 8.1–8.3 ppm), tetrahydrofuran protons (δ 1.6–2.1 ppm) | Confirm substituent positions |

| IR | S-H stretch (~2550 cm⁻¹), C=N (1600–1650 cm⁻¹) | Identify thiol and triazole groups |

| HPLC | Retention time (e.g., 12.3 min, C18 column, acetonitrile/water) | Purity assessment (>95%) |

| XRD | Crystal lattice parameters (e.g., monoclinic system, space group P2₁/c) | Absolute configuration (if crystallized) |

Note: Discrepancies between NMR and XRD data may arise from dynamic effects in solution vs. solid state, requiring DFT calculations for resolution .

Basic: How can researchers assess solubility and stability under varying experimental conditions?

Answer:

Solubility is tested in solvents like DMSO, ethanol, and phosphate buffer (pH 7.4) via UV-Vis spectroscopy (λmax ≈ 270 nm). Example

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >50 |

| Ethanol | 12.3 ± 0.5 |

| Water | <0.1 |

Stability studies involve:

- Thermal stability: TGA/DSC (decomposition >200°C).

- Photostability: Exposure to UV light (254 nm, 48 hours) with HPLC monitoring (<5% degradation) .

Advanced: How can contradictions between experimental and computational data (e.g., NMR shifts vs. DFT predictions) be resolved?

Answer:

DFT Optimization: Use Gaussian09/B3LYP/6-311+G(d,p) to optimize the geometry and calculate NMR chemical shifts. Compare with experimental δ values (mean absolute error <0.3 ppm acceptable) .

Solvent Effects: Include PCM models for DMSO or CDCl₃ to account for solvent-induced shifts.

Dynamic Effects: MD simulations (e.g., AMBER) to model conformational flexibility in solution .

Example: A 0.5 ppm deviation in triazole proton shifts may indicate rapid tautomerization, resolved via variable-temperature NMR .

Advanced: What in silico strategies predict biological activity and guide target selection?

Answer:

Molecular Docking (AutoDock Vina):

- Targets: Fungal CYP51 (PDB: 3LD6) for antifungal activity .

- Key Interactions: Triazole-thiol with heme iron (binding energy ≤ -8.5 kcal/mol).

ADME Prediction (SwissADME):

- Lipophilicity: LogP ≈ 2.1 (optimal for membrane permeability).

- Bioavailability Score: 0.55 (moderate) .

Validation: Compare with bioassay data (e.g., MIC ≤ 16 µg/mL against Candida albicans) .

Advanced: How are structure-activity relationships (SARs) designed to enhance pharmacological efficacy?

Answer:

Strategy:

Core Modifications:

- Replace tetrahydrofuran with pyrrolidine (increased rigidity).

- Introduce electron-withdrawing groups (e.g., -CF₃) on pyrazole to enhance electrophilicity .

Side-Chain Optimization:

- S-alkylation (e.g., methyl vs. benzyl) to modulate lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.